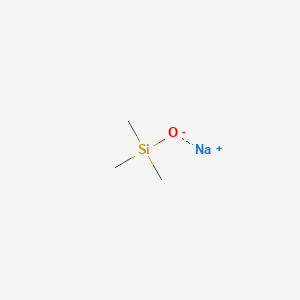
Sodium trimethylsilanolate
货号 B095665
分子量: 113.19 g/mol
InChI 键: VHQSQWCOIYFCCJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US04723016
Procedure details


The procedure of Example 1 was followed using benzyl benzoate (4.8 mL, 5 mmol), sodium trimethylsilanolate (2.82 g, 25 mmol), dry tetrahydrofuran (100 mL), and 6.25 h of heating at reflux. The reaction mixture was cooled to room temperature and sodium benzoate (2.32 g, 64% yield) was isolated as a white solid: 1H NMR (D2O) δ 7.0-8.0 ppm (m, Ar--H's, 5H). Anal. Calcd. for C7H5NaO: C, 58.34; H, 3.50; Na, 15.95. Found: C, 57.99, 57.94; H, 3.80, 3.83; Na, 16.38, 16.60.

Name
sodium trimethylsilanolate
Quantity
2.82 g
Type
reactant
Reaction Step One


Name
sodium benzoate
Yield
64%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:9]CC1C=CC=CC=1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C[Si](C)(C)[O-].[Na+:22]>O1CCCC1>[C:1]([O-:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Na+:22] |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)OCC1=CC=CC=C1
|
|
Name
|
sodium trimethylsilanolate
|
|
Quantity
|
2.82 g
|
|
Type
|
reactant
|
|
Smiles
|
C[Si]([O-])(C)C.[Na+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
of heating
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux
|
Outcomes


Product
|
Name
|
sodium benzoate
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)[O-].[Na+]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.32 g | |
| YIELD: PERCENTYIELD | 64% | |
| YIELD: CALCULATEDPERCENTYIELD | 322% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
